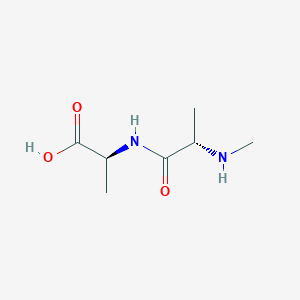

N-Methyl-L-alanyl-L-alanine

Description

Structure

3D Structure

Properties

CAS No. |

61370-50-1 |

|---|---|

Molecular Formula |

C7H14N2O3 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C7H14N2O3/c1-4(8-3)6(10)9-5(2)7(11)12/h4-5,8H,1-3H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |

InChI Key |

BNOGWBQUPQZAPG-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl L Alanyl L Alanine and Its Analogues

Advanced Solution-Phase Peptide Synthesis Strategies

Solution-phase synthesis, while often more labor-intensive than solid-phase methods, offers flexibility in purification and scale-up. For N-methylated dipeptides, the selection of appropriate coupling reagents and protecting groups is paramount to achieving high yields and purity.

Coupling Reagent Selection and Optimization

The acylation of the sterically hindered secondary amine of an N-methylated amino acid is a critical and often challenging step in the synthesis of N-Methyl-L-alanyl-L-alanine. Standard coupling reagents are frequently inefficient, necessitating the use of more potent activating agents. peptide.comscielo.org.mx

Several classes of coupling reagents have proven effective for mediating the formation of peptide bonds involving N-methylated residues. Phosphonium and aminium/uronium salt-based reagents are among the most successful. Reagents such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have demonstrated high efficiency in these challenging couplings. nih.govacs.org Similarly, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective reagent for coupling N-methylated amino acids in solution-phase synthesis, often resulting in high yields and short reaction times under mild conditions. peptide.comscielo.org.mx

Other reagents, including Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) and 2-Bromo-1-ethyl pyridinium (B92312) tetrafluoroborate (B81430) (BEP), have also been successfully employed. peptide.comthieme-connect.comacs.org The choice of solvent and base is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) being commonly used. Optimization of reaction conditions, including temperature and reaction time, is often necessary to maximize yield and minimize side reactions like racemization.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acid Coupling in Solution-Phase

| Coupling Reagent | Class | Advantages |

|---|---|---|

| HATU | Aminium/Uronium Salt | High efficiency, fast reaction times, low racemization. peptide.comscielo.org.mx |

| PyAOP | Phosphonium Salt | Particularly effective for sterically hindered couplings. acs.orgpeptide.com |

| PyBOP/HOAt | Phosphonium Salt/Additive | Promising for difficult couplings involving N-methylamino acids. nih.gov |

| PyBrOP | Phosphonium Salt | More reactive than PyBOP, useful for challenging couplings. peptide.comacs.org |

| BEP | Pyridinium Salt | Efficient for N-methylated peptide synthesis with minimal optical purity loss. thieme-connect.com |

Protecting Group Schemes for N-Methylated Dipeptide Synthesis

The selection of appropriate protecting groups for the α-amino and carboxyl termini is crucial for a successful solution-phase synthesis. researchgate.netspringernature.com These groups must be stable during the coupling reaction and selectively removable without affecting the newly formed peptide bond or other functionalities in the molecule. wikipedia.org

The C-terminal carboxyl group is typically protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. Benzyl esters are particularly useful as they can be removed by hydrogenolysis, a mild condition that is orthogonal to the removal of many N-terminal protecting groups. The strategic selection of an orthogonal protecting group scheme, where one group can be removed in the presence of the other, is fundamental to efficient peptide synthesis. wikipedia.orgresearchgate.net

Table 2: Common Protecting Groups in Solution-Phase N-Methylated Dipeptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| α-Amino Group | tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) |

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Carboxyl Group | Methyl Ester | OMe | Saponification (e.g., NaOH) |

| Carboxyl Group | Benzyl Ester | OBn | Hydrogenolysis (H₂, Pd/C) |

Solid-Phase Peptide Synthesis Approaches for N-Methylated Dipeptides

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides due to its efficiency and potential for automation. researchgate.net However, the synthesis of N-methylated peptides on a solid support requires special considerations regarding the choice of resin, the method of N-methylation, and the final cleavage and deprotection steps. nih.govspringernature.com

On-Resin N-Methylation Techniques

Introducing the N-methyl group directly onto the peptide chain while it is still attached to the solid support is an attractive strategy. nih.govescholarship.orgnih.gov This approach avoids the need to synthesize and incorporate pre-methylated amino acid building blocks. A common method for on-resin N-methylation involves a three-step procedure:

Sulfonylation: The N-terminal α-amino group is protected with an o-nitrobenzenesulfonyl (o-NBS) group. acs.org

Methylation: The resulting sulfonamide is then methylated, for example, using methyl iodide or dimethyl sulfate. researchgate.netspringernature.com

Desulfonylation: The o-NBS protecting group is removed to liberate the N-methylated amine, which is then ready for the next coupling step. acs.orgnih.gov

Direct alkylation of the peptide on the resin is another approach. nih.gov Microwave-assisted methods have been shown to enhance the efficiency of both the on-resin methylation and the subsequent difficult coupling steps. springernature.comnih.gov

Cleavage and Deprotection Strategies

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups. thermofisher.comsigmaaldrich.com This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). nih.gov The cleavage cocktail often includes a variety of scavengers to prevent side reactions with sensitive amino acid residues. thermofisher.com For peptides containing N-methylated residues, unexpected amide bond cleavage has been observed under certain acidolytic deprotection conditions, highlighting the need for carefully optimized cleavage protocols. acs.org The duration of the cleavage reaction can also influence the outcome, with prolonged exposure to strong acid potentially leading to degradation of the desired product. nih.gov Following cleavage, the crude peptide is typically precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by mass spectrometry. researchgate.netnih.gov

Table 3: Common Reagents in Cleavage and Deprotection Cocktails

| Reagent | Purpose |

|---|---|

| Trifluoroacetic Acid (TFA) | Strong acid for cleavage from the resin and removal of acid-labile protecting groups. nih.gov |

| Triisopropylsilane (TIS) | Scavenger to prevent side reactions, particularly with tryptophan. |

| Water | Scavenger and solvent. |

| 1,2-Ethanedithiol (EDT) | Scavenger for protecting groups like trityl. |

| Thioanisole | Scavenger to prevent side reactions. |

Chemo-Enzymatic and Fermentative Synthesis Routes for N-Methylated Amino Acids and Dipeptides

The integration of chemical and enzymatic strategies offers a powerful and sustainable approach to the synthesis of N-methylated amino acids and their subsequent incorporation into dipeptides. These methods leverage the high selectivity of enzymes and the versatility of chemical synthesis.

Engineered Microbial Systems for N-Methylated Amino Acid Production

A significant breakthrough in the production of N-methylated amino acids has been the development of engineered microbial systems. These "cell factories" provide a green and efficient alternative to traditional chemical synthesis. A prime example is the fermentative production of N-methyl-L-alanine, a crucial precursor for this compound.

Researchers have successfully engineered strains of Corynebacterium glutamicum for the one-step conversion of simple sugars and methylamine (B109427) into N-methyl-L-alanine. This has been achieved by introducing the gene for N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida into a pyruvate-overproducing strain of C. glutamicum. This biocatalytic route has demonstrated high efficiency, with reported titers of N-methyl-L-alanine reaching up to 31.7 g/L with a yield of 0.71 g per gram of glucose in fed-batch cultivation. acs.orgspringernature.com A key advantage of this fermentative process is the high stereoselectivity, yielding the desired L-enantiomer. acs.org Furthermore, these engineered strains have been adapted to utilize alternative and sustainable feedstocks such as starch, xylose, and arabinose. acs.org

The enzymatic mechanism underpinning this process is the reductive methylamination of pyruvate, catalyzed by NMAADH in the presence of methylamine. acs.org This biocatalytic approach circumvents the use of harsh chemicals and protecting groups often required in traditional organic synthesis.

| Substrate | Product | Biocatalyst | Key Enzyme | Titer | Yield |

| Glucose, Methylamine | N-Methyl-L-alanine | Engineered Corynebacterium glutamicum | N-methyl-L-amino acid dehydrogenase (NMAADH) | 31.7 g/L | 0.71 g/g glucose |

Enzymatic Peptide Bond Formation for N-Methylated Dipeptides

The formation of the peptide bond between N-methyl-L-alanine and L-alanine presents a synthetic challenge due to the steric hindrance and reduced nucleophilicity of the N-methylated amino group. While specific enzymatic ligases for the direct coupling of N-methyl-L-alanine and L-alanine to form this compound are not extensively documented, the broader field of enzymatic peptide synthesis offers potential avenues.

Enzymes such as thermolysin and other proteases have been utilized in kinetically controlled synthesis to form peptide bonds. However, the efficiency of these enzymes with N-methylated substrates can be significantly lower than with their non-methylated counterparts. The development of novel or engineered ligases with improved tolerance for N-methylated amino acids is an active area of research. One approach involves the use of non-ribosomal peptide synthetase (NRPS) machinery, which naturally incorporates N-methylated amino acids into complex peptides. mdpi.com Exploring the substrate specificity of NRPS adenylation and condensation domains could lead to biocatalysts capable of efficiently synthesizing this compound.

Stereoselective Synthesis and Enantiomeric Purity Considerations

The biological activity of peptides is intrinsically linked to their stereochemistry. Therefore, controlling the enantiomeric purity of this compound throughout the synthetic process is of paramount importance.

The chemo-enzymatic production of N-methyl-L-alanine using engineered C. glutamicum offers excellent stereocontrol, producing the L-isomer with high enantiomeric excess. acs.org This is a significant advantage over many chemical methylation methods, which can be prone to racemization.

However, the subsequent peptide coupling step is a critical point where racemization can occur, particularly when using chemical activation methods. The use of enzymatic ligation is generally preferred for maintaining stereochemical integrity, as enzymes typically exhibit high stereospecificity. While specific studies on the racemization of this compound during enzymatic synthesis are scarce, the general principles of enzymatic peptide synthesis suggest a low risk of epimerization at the chiral centers.

The analysis of enantiomeric purity is crucial for the final product. Techniques such as chiral chromatography (both gas and liquid) are employed to separate and quantify the different stereoisomers, ensuring the desired L,L-configuration of this compound.

Advanced Structural Elucidation and Conformational Analysis of N Methyl L Alanyl L Alanine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and conformational landscape of N-Methyl-L-alanyl-L-alanine. These techniques provide detailed insights into both its solid-state and solution-phase characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govresolvemass.ca For N-methylated peptides like this compound, NMR studies present unique challenges and opportunities. The presence of the N-methyl group eliminates an amide proton, which reduces the number of observable nuclear Overhauser effects (NOEs) and complicates structural determination. nih.gov However, detailed analysis of other NMR parameters can provide a wealth of information.

Key NMR parameters used in the conformational analysis of N-methylated peptides include:

Chemical Shifts: The chemical shifts of backbone nuclei, particularly Hα and Cα, are sensitive to the local secondary structure. researchgate.net Deviations from random coil values can indicate propensities for specific conformations, such as β-turns or extended strands. researchgate.net

Nuclear Overhauser Effects (NOEs): Despite their reduced number, observed NOEs, such as those between non-adjacent residues, provide crucial distance constraints that can define localized structural elements like turns. nih.govresearchgate.net

Spin-Spin Coupling Constants: Three-bond coupling constants (³J) can be related to dihedral angles via Karplus-type equations, offering insight into the backbone (φ, ψ) and side-chain (χ) torsion angles. nih.gov

N-methylated peptides are known to exist in multiple conformational states in solution due to a lower number of intramolecular hydrogen bonds compared to their unmethylated counterparts. nih.gov NMR is capable of characterizing this dynamic equilibrium. Furthermore, the N-methylation can facilitate the cis/trans isomerization of the preceding peptide bond, a phenomenon that can be studied using 2D exchange spectroscopy (EXSY) experiments. mdpi.com

Isotopic labeling, such as the incorporation of ¹³C and ¹⁵N, is a powerful strategy to enhance NMR studies. It allows for the resolution of spectral overlap and enables the use of heteronuclear NMR experiments, which can provide more precise structural and dynamic information. For instance, ¹³C chemical shifts of the carbonyl, Cα, and Cβ carbons are highly sensitive to the peptide backbone conformation.

| NMR Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| Hα/Cα Chemical Shifts | Secondary structure propensity (e.g., helix vs. strand). researchgate.net | Indicates local conformational preferences of the peptide backbone. |

| Nuclear Overhauser Effect (NOE) | Inter-proton distances (typically < 5 Å), defining 3D structure. nih.gov | Provides crucial distance constraints for structural determination, despite being less numerous than in non-methylated peptides. |

| ³J Coupling Constants | Dihedral angle constraints (φ, ψ). nih.gov | Helps to define the torsion angles of the peptide backbone. |

| Isotopic Labeling (¹³C, ¹⁵N) | Facilitates advanced NMR experiments and resolves signal overlap. | Enhances the precision of structural and dynamic characterization. |

Vibrational Spectroscopy (Raman, Infrared, VCD, ROA) for Solution-Phase Conformations

Vibrational spectroscopy, including Infrared (IR), Raman, Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), offers a powerful suite of tools for investigating the solution-phase conformations of peptides. nih.gov These techniques are particularly sensitive to the secondary structure of the peptide backbone and have a much shorter timescale than NMR, allowing for the characterization of short-lived conformational states. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy: The amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) and amide III band are particularly informative. The frequencies of the amide I band components are correlated with the backbone dihedral angle φ and can be used to distinguish between different conformations such as polyproline II (PII), β-strand, and α-helix. nih.govresearchgate.net Raman spectroscopy of skeletal vibrations also serves as an indicator for the populations of these conformers. nih.gov For alanine-containing dipeptides, the PII conformation is often found to be predominant. nih.gov

Vibrational Circular Dichroism (VCD): VCD, the extension of circular dichroism into the infrared range, is exceptionally sensitive to the three-dimensional arrangement of atoms in a chiral molecule. wikipedia.org The VCD spectra in the amide I and amide II regions are distinctive for different secondary structures. cas.cz Combining experimental VCD spectra with quantum chemical calculations, such as Density Functional Theory (DFT), is a robust method for determining the solution structure of dipeptides. nih.govdntb.gov.ua

Raman Optical Activity (ROA): ROA, the chiral counterpart to Raman spectroscopy, provides detailed information about the stereochemistry and conformation of biomolecules. DFT calculations have been successfully used to reproduce experimental ROA spectra for model dipeptides like N-acetyl L-alanine N'-methylamide, demonstrating its utility in conformational analysis. nih.gov

These vibrational techniques, especially when coupled with computational modeling, provide a detailed picture of the conformational preferences and equilibria of this compound in solution. nih.gov

Advanced Mass Spectrometry (MS) for Structural Confirmation and Isomeric Differentiation

Mass spectrometry (MS) is a cornerstone technique for peptide characterization, providing precise molecular weight determination and sequence information. resolvemass.ca For a compound like this compound, advanced MS techniques are crucial for unambiguous structural confirmation and for differentiating it from potential isomers.

Isomers, which have the same mass, cannot be distinguished by conventional MS alone. nih.gov However, several advanced methods can resolve this challenge:

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions are mass-selected and then fragmented. The resulting fragmentation pattern is characteristic of the peptide's sequence and structure. Different isomers will often produce distinct fragmentation spectra, allowing for their differentiation. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution as they drift through a gas-filled chamber. researchgate.net Isomers with different three-dimensional structures will have different drift times (and thus different collision cross-sections), allowing them to be separated and identified. researchgate.netacs.org High-field asymmetric waveform ion mobility spectrometry (FAIMS) is another variant that offers significant advantages for separating peptide isomers. acs.org

These advanced MS methods are indispensable for confirming the primary structure of this compound and for distinguishing it from other isomeric dipeptides, ensuring analytical specificity in complex mixtures.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to N-methylated dipeptides)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. While obtaining suitable crystals of small, flexible peptides can be challenging, crystallographic studies on related N-methylated dipeptides and oligopeptides provide valuable insights into the likely solid-state conformations of this compound.

Studies on N-methylated cyclic dipeptides derived from alanine (B10760859) have successfully determined their crystal structures, revealing the conformational constraints imposed by N-methylation and cyclization. nih.govacs.org Furthermore, high-resolution X-ray structures of linear poly-N-methylated alpha-peptides have shown that they can adopt well-defined secondary structures, such as β-strands. nih.gov These findings demonstrate that despite the removal of the amide proton and its hydrogen-bonding capability, N-methylated peptides can still form ordered structures in the crystalline state, governed by steric and other non-covalent interactions. Therefore, X-ray crystallography remains a highly relevant, albeit conditional, technique for elucidating the solid-state molecular architecture of this compound.

Computational Chemistry and Molecular Modeling Studies

Computational methods are essential complements to experimental techniques, providing a theoretical framework for interpreting spectroscopic data and exploring the conformational energy landscape of molecules.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to investigate the electronic structure, stability, and spectroscopic properties of molecules like this compound. nih.govresearchgate.net These methods solve the electronic Schrödinger equation to provide detailed information about molecular properties from first principles.

DFT, particularly with hybrid functionals like B3LYP, has been extensively and successfully applied to model peptides. nih.govnih.gov These calculations are used to:

Determine Conformational Energetics: By calculating the potential energy surface as a function of backbone dihedral angles (φ, ψ), researchers can identify low-energy, stable conformers. nih.gov This is crucial for understanding the intrinsic conformational preferences of the dipeptide, independent of solvent effects.

Predict Spectroscopic Parameters: DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate proposed structures. This includes:

NMR Parameters: Calculation of chemical shifts and spin-spin coupling constants for different conformers helps in the interpretation of experimental NMR spectra. nih.gov

Vibrational Frequencies and Intensities: DFT is used to simulate IR, Raman, VCD, and ROA spectra. nih.gov The excellent agreement often found between calculated and experimental spectra for model peptides allows for confident assignment of observed bands to specific vibrational modes and conformations. nih.govnih.gov

For example, DFT calculations on the closely related N-acetyl L-alanine N'-methylamide have been used to study the effect of hydration on its structure and vibrational spectra, reproducing the large changes observed experimentally. nih.gov Similarly, combining DFT calculations with VCD measurements has been shown to be an effective strategy for determining the solution structures of dipeptides. nih.gov These computational approaches provide a molecular-level understanding of the link between structure, energetics, and spectroscopic signatures.

| Computational Method | Objective | Predicted Properties | Reference Example |

|---|---|---|---|

| DFT (e.g., B3LYP) | Conformational analysis and energy calculations. nih.gov | Potential energy surfaces, relative energies of conformers. | L-alanyl-L-alanine conformers. nih.gov |

| DFT/Ab Initio | Simulation of spectroscopic data. nih.gov | NMR chemical shifts, coupling constants, IR, Raman, VCD, and ROA spectra. | N-acetyl L-alanine N'-methylamide. nih.gov |

| DFT + VCD Analysis | Determination of solution-phase structure. nih.gov | Correlation of calculated rotational strengths with experimental VCD spectra. | Alanine dipeptide. nih.gov |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

The conformational landscape of a peptide is a complex energy surface defined by the molecule's accessible shapes and their corresponding potential energies. For this compound, this landscape is primarily mapped by the dihedral angles of its backbone: phi (φ, C'-N-Cα-C'), psi (ψ, N-Cα-C'-N), and omega (ω, Cα-C'-N-Cα). Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to explore this landscape.

MM methods employ force fields—sets of empirical energy functions and parameters—to calculate the potential energy of a given molecular conformation. By systematically rotating the key dihedral angles and calculating the energy at each step, a potential energy surface, often visualized as a Ramachandran plot (φ vs. ψ), can be generated. These plots reveal the low-energy, sterically allowed regions that correspond to stable conformations.

MD simulations extend this analysis by simulating the atomic motions of the peptide over time, providing insight into the dynamic behavior and conformational transitions. rsc.org These simulations solve Newton's equations of motion for the atoms in the system, which includes the peptide and often explicit or implicit solvent molecules. mdpi.comacs.org Due to the complexity and potential for high energy barriers separating different conformations, especially in modified peptides, advanced techniques like replica-exchange molecular dynamics (REMD) or metadynamics are often employed to ensure a thorough sampling of the conformational space. rsc.org

For this compound, the introduction of a methyl group on the first alanine residue's nitrogen atom significantly alters the conformational landscape compared to its non-methylated counterpart, L-alanyl-L-alanine. The primary effects are:

Steric Hindrance: The N-methyl group imposes steric constraints that restrict the allowable range for the φ dihedral angle of the N-methylated residue.

While a specific Ramachandran plot for this compound is not prominently available in published literature, the expected landscape can be inferred from studies on similar N-methylated peptides and alanine dipeptide analogs. nih.gov The simulations would likely reveal a preference for conformations such as β-turns and extended structures, while some regions, like the right-handed α-helix, might be less populated due to steric clashes introduced by the N-methyl group.

| Conformational Region | Typical φ Angle Range (N-Me-Ala) | Typical ψ Angle Range (N-Me-Ala) | Description |

|---|---|---|---|

| Extended β-Strand | -150° to -100° | +120° to +180° | An extended, linear-like conformation. |

| Polyproline II (PPII) Helix | -90° to -60° | +120° to +170° | A left-handed helical structure often found in unfolded proteins. |

| β-Turn (Type I or II) | Dependent on i+1 and i+2 residues | A compact, folded structure stabilized by a hydrogen bond. The N-methylation restricts possible turn types. | |

| Right-Handed α-Helix | -80° to -50° | -60° to -30° | Region is generally disfavored due to steric hindrance from the N-methyl group. |

Analysis of Torsional Barriers and Rotational Isomers

The stable conformations (rotational isomers or rotamers) identified on the potential energy surface are separated by energy barriers, known as torsional barriers. The height of these barriers dictates the rate of interconversion between different conformers. In this compound, the most significant rotations are around the φ, ψ, and ω dihedral angles.

The rotation around the central C'-N peptide bond (the ω angle) is of particular interest in N-methylated peptides. In standard peptides, the peptide bond strongly favors a trans conformation (ω ≈ 180°) due to its partial double-bond character, with a high rotational barrier of approximately 15-20 kcal/mol. The cis conformation (ω ≈ 0°) is sterically disfavored and significantly higher in energy.

However, N-methylation is known to lower the energy barrier for cis-trans isomerization. The steric interaction between the N-methyl group and the adjacent Cα substituents destabilizes the trans form, making the cis form more accessible. Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the precise heights of these barriers by mapping the potential energy as a function of the dihedral angle rotation. mdpi.com This analysis involves identifying the lowest-energy conformers and the transition state structures that connect them on the potential energy surface. mdpi.com

| Dihedral Angle | Typical Barrier (Standard Peptide) | Typical Barrier (N-Methylated Peptide) | Notes |

|---|---|---|---|

| ω (C'-N) | 15-20 kcal/mol | 10-15 kcal/mol | N-methylation lowers the barrier, increasing the probability of finding the cis isomer. |

| φ (N-Cα) | 0.5-5 kcal/mol | Variable; can be higher in some regions due to steric clash | Rotation is highly dependent on adjacent ψ angle and side-chain conformations. |

| ψ (Cα-C') | 0.5-5 kcal/mol | Variable; generally less affected than φ by N-methylation | Barriers define the transitions between major basins on the Ramachandran plot. |

Characterization of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are critical non-covalent interactions that stabilize the folded structures of peptides. They typically form between a backbone amide proton (N-H) as the donor and a backbone carbonyl oxygen (C=O) as the acceptor. The stability and geometry of these bonds are key to defining secondary structures like turns and helices.

In L-alanyl-L-alanine, two primary intramolecular hydrogen bonds are possible, leading to defined conformations:

γ-turn (C₇): A hydrogen bond between the C=O of the first residue and the N-H of the second residue, forming a seven-membered ring.

The N-methylation of the first alanine residue in this compound fundamentally alters its hydrogen bonding capability. The amide proton of the N-methylated residue is replaced by a methyl group, eliminating its ability to act as a hydrogen bond donor . nih.gov This has significant structural consequences:

It prevents the formation of hydrogen bonds that would typically involve this N-H group, thereby destabilizing certain conformations.

It encourages the formation of alternative structures where the remaining N-H group (on the second alanine residue) acts as a donor.

A plausible hydrogen-bonded structure for this compound is a γ-turn involving the N-H of the C-terminal alanine and the C=O of the N-methylated alanine. The presence and stability of such networks can be characterized computationally by analyzing the donor-acceptor distances and angles in low-energy structures obtained from MD simulations.

| Interaction Type | Donor Group | Acceptor Group | Resulting Structure | Feasibility |

|---|---|---|---|---|

| γ-turn (C₇) | N-H (Ala-2) | C=O (N-Me-Ala-1) | Seven-membered ring | Plausible; a common motif for stabilizing a folded conformation. |

| N/A | N-CH₃ (N-Me-Ala-1) | Any C=O | N/A | Not possible; the N-methyl group cannot donate a hydrogen bond. |

Solvent Effects on Conformational Preferences using Continuum Solvent Models

The conformational preferences of a peptide can change dramatically between the gas phase (as often modeled initially in quantum calculations) and a solvent environment. Solvents, particularly polar ones like water, can stabilize or destabilize conformers by interacting with the peptide's polar groups. Continuum solvent models are a computationally efficient way to account for these effects without the high cost of explicitly simulating thousands of individual solvent molecules. nih.govnsf.gov

Models like the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model approximate the solvent as a continuous medium with a specific dielectric constant (ε). youtube.com The peptide is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interaction between the peptide's charge distribution and the polarized solvent. This provides a solvation free energy term, which is added to the gas-phase energy of the conformer to predict its stability in solution.

For this compound, continuum solvent models can be used to investigate several key questions:

Stability of Folded vs. Extended States: Polar solvents like water can form hydrogen bonds with the peptide's exposed carbonyl groups and the remaining N-H group. This can stabilize more extended conformations where these groups are accessible, potentially competing with the formation of intramolecular hydrogen bonds that favor folded structures.

Population of cis vs. trans Isomers: The two isomers of the N-methylated peptide bond have different dipole moments. A polar solvent will preferentially stabilize the isomer with the larger dipole moment, thus shifting the conformational equilibrium.

Hydrophobic Effects: The N-methyl group and the alanine side chains are nonpolar. In aqueous solution, hydrophobic collapse may favor more compact conformations to minimize the exposure of these groups to water, an effect that can be approximated by including a nonpolar term in the solvation model.

Studies on similar N-methylated systems show that reducing the capacity for hydrogen bonding with the solvent can increase the molecule's permeability across nonpolar biological membranes. nih.gov Computational analysis using continuum models helps to quantify these energetic trade-offs between intramolecular stability and solvent interactions.

| Solvent Type (Dielectric Constant, ε) | Expected Effect on Conformation | Energetic Contribution |

|---|---|---|

| Gas Phase / Nonpolar (e.g., Chloroform, ε ≈ 4.8) | Favors compact, internally hydrogen-bonded structures (e.g., γ-turns). | Intramolecular forces (van der Waals, internal electrostatics) dominate. |

| Polar Aprotic (e.g., DMSO, ε ≈ 47) | Can disrupt intramolecular H-bonds by interacting with C=O groups, potentially favoring more extended forms. | Strong solute-solvent electrostatic interactions. |

| Polar Protic (e.g., Water, ε ≈ 80) | Strongly stabilizes conformers with exposed polar groups (C=O, N-H) and a large dipole moment. Hydrophobic effect may favor some degree of compactness. | Dominated by solute-solvent hydrogen bonding and electrostatic screening. |

Enzymatic and Biochemical Interactions Mechanism Focused

Investigation of Enzyme Substrate Specificity and Catalytic Mechanisms

The N-methylated peptide bond of N-Methyl-L-alanyl-L-alanine presents a unique substrate for enzymatic activity. The presence of the methyl group on the amide nitrogen generally confers resistance to cleavage by many standard proteases and peptidases. nih.govchemicalbook.com This resistance stems from the steric hindrance imposed by the methyl group, which can prevent the peptide from fitting into the active site of enzymes that typically hydrolyze peptide bonds. nih.gov The lack of an amide proton, which can be crucial for forming hydrogen bonds within the enzyme's active site, further contributes to this resistance. nih.gov

While many proteases are unable to cleave the N-methylated bond, specific enzymes such as N-methyltransferases can recognize and interact with N-methylated amino acids and peptides. libretexts.org These enzymes are responsible for the transfer of a methyl group to an amino acid or peptide, and their substrate specificity can be quite high. The enzymatic synthesis of N-Methyl-L-alanine itself is often carried out by N-methyl-L-amino acid dehydrogenase (NMAADH), which catalyzes the reductive methylation of L-alanine. researchgate.net This indicates that enzymes exist which can specifically recognize the N-methylated form of alanine (B10760859).

Analysis of Aminoacyl-tRNA Synthetase Interactions

The incorporation of amino acids into proteins is a critical step in translation, governed by the high fidelity of aminoacyl-tRNA synthetases (aaRSs). nih.gov These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule. wikipedia.orgbyjus.com The presence of N-methylated amino acids can challenge the specificity of these enzymes.

Aminoacyl-tRNA synthetases exhibit a high degree of specificity for their cognate amino acids. nih.gov However, studies on analogues such as β-N-methylamino-L-alanine (BMAA) have shown that some synthetases can recognize and be activated by N-methylated amino acids. researchgate.netwikipedia.orgresearchgate.net Specifically, human alanyl-tRNA synthetase (AlaRS) has been found to be a substrate for BMAA, indicating that the active site of AlaRS can accommodate the N-methyl group of an alanine derivative. researchgate.netwikipedia.orgresearchgate.net This suggests that N-Methyl-L-alanine, the N-terminal residue of the dipeptide , could also be recognized by AlaRS.

The process of "charging" a tRNA molecule involves the formation of an aminoacyl-adenylate intermediate, followed by the transfer of the amino acid to the tRNA. wikipedia.orgbyjus.com The efficiency of this process for an N-methylated amino acid would depend on how well the modified amino acid fits into the synthetase's active site and is processed through these steps. The ribosomal incorporation of N-methylated amino acids can be inefficient due to a lower binding affinity of the N-methyl-aminoacyl-tRNA to elongation factor-Tu (EF-Tu). nih.gov

To maintain the fidelity of protein synthesis, many aminoacyl-tRNA synthetases possess a proofreading or editing mechanism to remove misactivated amino acids. researchgate.netwikipedia.orgresearchgate.net This editing function is crucial for preventing the incorporation of incorrect amino acids into the growing polypeptide chain.

In the case of BMAA, it was found that this N-methylated amino acid can escape the proofreading activity of AlaRS. researchgate.netwikipedia.orgresearchgate.net This lack of editing allows for the formation of BMAA-tRNAAla, which can then be incorporated into proteins. This finding has significant implications for this compound. If the N-Methyl-L-alanine residue were to be cleaved from the dipeptide and activated by AlaRS, it might also evade the enzyme's editing mechanism, leading to its potential misincorporation into proteins.

Dipeptide Ligase Activity and Substrate Specificity

Dipeptide ligases are enzymes that catalyze the formation of a peptide bond between two amino acids. An example is the D-alanine-D-alanine ligase (Ddl), which is crucial for bacterial cell wall biosynthesis. nih.govnih.gov These enzymes have specific substrate requirements. While L-amino acid ligases that synthesize dipeptides exist, their specificity for N-methylated substrates is not well-documented. researchgate.netkhanacademy.org

The synthesis of this compound would likely require a specialized enzymatic system or be a product of non-ribosomal peptide synthesis, where the incorporation of non-standard and modified amino acids is common. The substrate-binding pocket of a dipeptide ligase would need to accommodate the N-methyl group on the N-terminal amino acid.

Inhibition Kinetics and Mechanisms in Biochemical Pathways

N-methylated peptides have been investigated as potential enzyme inhibitors. chemicalbook.com The modification can enhance their stability and bioavailability, making them attractive candidates for drug development. The inhibitory activity of a peptide is often determined by its ability to bind to the active site of an enzyme and block the binding of the natural substrate.

Studies on BMAA have shown that it can act as an inhibitor of both the cognate amino acid activation and the editing functions of AlaRS. researchgate.netwikipedia.orgresearchgate.net This indicates that an N-methylated alanine derivative can interfere with the normal catalytic cycle of the enzyme. While there is no direct evidence for this compound acting as an inhibitor, its structural similarity to known inhibitors suggests it could potentially inhibit enzymes that recognize alanine or alanine-containing peptides. The type of inhibition (competitive, non-competitive, or uncompetitive) would depend on whether the dipeptide binds to the active site or an allosteric site of the enzyme. khanacademy.orguobaghdad.edu.iq

Interactive Data Table: Summary of Potential Enzymatic Interactions with this compound

| Enzyme Class | Potential Interaction with this compound | Basis of Interaction (Evidence from Related Compounds) | Potential Outcome |

| Proteases/Peptidases | Resistance to cleavage | Steric hindrance and lack of amide proton from N-methylation. nih.govchemicalbook.com | Increased biological stability. |

| N-Methyltransferases | Potential substrate | Recognition of N-methylated amino acids. libretexts.org | Further methylation or other modifications. |

| Alanyl-tRNA Synthetase (AlaRS) | Recognition and potential inhibition | AlaRS recognizes β-N-methylamino-L-alanine. researchgate.netwikipedia.orgresearchgate.net | Misincorporation into proteins; Inhibition of protein synthesis. |

| Dipeptide Ligases | Unlikely substrate for standard ligases | Strict substrate specificity of enzymes like D-alanine-D-alanine ligase. nih.govnih.gov | No significant synthesis or cleavage. |

Reactivity and Derivatization in Peptide Chemistry

Chemical Reactivity of the Peptide Bond and N-Methyl Group

The introduction of a methyl group on the amide nitrogen of the peptide backbone in N-Methyl-L-alanyl-L-alanine significantly alters the chemical reactivity compared to its non-methylated counterpart. The most profound effect is the substitution of the amide proton, which eliminates the capacity for the nitrogen to act as a hydrogen bond donor. This modification has significant consequences for the peptide's conformational preferences and its interactions with biological molecules and solvents.

The tertiary amide bond created by N-methylation is also more resistant to enzymatic degradation by proteases. researchgate.net This increased stability is a key factor in the improved pharmacokinetic profiles of N-methylated peptide drugs. researchgate.netresearchgate.net The steric hindrance introduced by the N-methyl group can also influence the rate of acid- or base-catalyzed hydrolysis of the peptide bond, although this effect is generally less pronounced than the resistance to enzymatic cleavage.

Functionalization and Derivatization Strategies for this compound

The derivatization of this compound can be approached in several ways, either by modifying the constituent N-methylated amino acid prior to peptide synthesis or by direct functionalization of the dipeptide.

One of the primary methods for creating derivatives is through the synthesis of more complex peptides using N-Methyl-L-alanine as a building block. For this purpose, the amino group is typically protected, for instance, with a tert-butoxycarbonyl (Boc) group, to create Boc-N-methyl-L-alanine. This protected amino acid is a crucial component in solid-phase peptide synthesis (SPPS), allowing for the incorporation of the N-methylated residue at specific positions within a peptide chain.

A more direct approach to functionalization involves the modification of the dipeptide itself. Research has demonstrated the feasibility of palladium-catalyzed β-C–H functionalization of N-methylated amino acids and peptides. acs.orgacs.orgnih.gov This method utilizes an 8-aminoquinoline (AQ) group as a directing group to stereoselectively introduce aryl, heteroaryl, alkyl, and alkenyl side chains. acs.orgacs.org This strategy can be applied to the C-terminal alanine (B10760859) of a dipeptide like this compound, enabling the synthesis of novel derivatives with tailored properties. acs.orgacs.org The reaction proceeds without epimerization, preserving the stereochemical integrity of the molecule. acs.org

| Strategy | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Incorporation of a protected N-methyl-L-alanine unit into a growing peptide chain. | Boc-N-methyl-L-alanine, standard SPPS protocols. | |

| Palladium-Catalyzed β-C–H Functionalization | Direct, stereoselective introduction of new side chains at the β-carbon of the C-terminal alanine. | Pd catalyst, 8-aminoquinoline (AQ) directing group, aryl/alkyl/alkenyl iodides. | acs.orgacs.orgnih.gov |

Cyclization and Macrocyclization Approaches to N-Methylated Peptides

Cyclization is a powerful strategy for enhancing the structural rigidity, metabolic stability, and bioavailability of peptides. researchgate.netcipsm.de The presence of an N-methyl group in this compound can significantly facilitate macrocyclization. N-methylated amino acids, similar to proline, can act as "turn-inducers," pre-organizing the linear peptide into a conformation that is favorable for ring closure. uni-kiel.dersc.orgaltabioscience.com This conformational pre-organization reduces the entropic penalty associated with cyclization, often leading to higher yields. uni-kiel.de

Various chemical methods are available for the cyclization of peptides containing N-methylated residues. These typically involve the formation of an amide bond between the N- and C-termini (head-to-tail cyclization) and employ standard peptide coupling reagents. rsc.orgaltabioscience.com The cyclization can be performed in solution, often under high-dilution conditions to favor intramolecular over intermolecular reactions, or on a solid support, where the pseudo-dilution effect can reduce oligomerization. rsc.org

In addition to chemical synthesis, enzymatic approaches for the macrocyclization of N-methylated peptides are also being explored. For example, the enzyme OphP, a serine peptidase, has been shown to be effective in cyclizing various multiply N-methylated peptides. nih.govbiorxiv.org While this has been demonstrated on larger peptides, it points to the potential for biocatalytic approaches in the synthesis of cyclic N-methylated dipeptides. The combination of N-methylation and cyclization is a particularly effective strategy for creating peptides with drug-like properties. cipsm.despringernature.com

| Approach | Description | Key Features | Reference |

|---|---|---|---|

| Chemical Head-to-Tail Cyclization | Formation of a lactam bond between the N- and C-termini of the linear peptide precursor. | N-methylation acts as a turn-inducing element; can be performed in solution or on solid phase. | uni-kiel.dersc.orgaltabioscience.com |

| Enzymatic Macrocyclization | Use of enzymes, such as prolyl oligopeptidases (e.g., OphP), to catalyze the cyclization reaction. | High specificity and efficiency for certain N-methylated peptide sequences. | nih.govbiorxiv.org |

Development of N-Methylated Dipeptide-Based Probes and Tags

The unique properties of N-methylated peptides make them attractive scaffolds for the development of chemical probes and tags for biological research. While specific examples utilizing this compound are not extensively documented, the principles of peptide labeling can be readily applied.

Fluorescent dyes can be conjugated to peptides to create probes for imaging and tracking in biological systems. sb-peptide.com The conjugation can be achieved at the N-terminus, C-terminus, or on a functionalized side chain. The increased proteolytic stability of an N-methylated dipeptide would be advantageous for a probe, ensuring its integrity in biological media.

Furthermore, peptide tags are widely used for protein labeling and purification. nih.gov A tag based on an N-methylated dipeptide could be designed to have specific binding properties or to be resistant to cleavage by cellular enzymes. For instance, a dipeptide could be functionalized with a reactive group, such as an N(α)-chloroacetyl group, to enable covalent crosslinking to a target protein. nih.gov The conformational constraints imposed by the N-methyl group could also be exploited to create tags with well-defined three-dimensional structures, potentially leading to more specific interactions. The development of such tools based on the this compound scaffold represents a promising area for future research.

Applications in Peptidomimetic Design and Peptide Science

Design Principles for N-Methylated Peptidomimetics

N-methylation, the substitution of a hydrogen atom on a backbone amide with a methyl group, is a subtle yet powerful modification in peptide chemistry. This seemingly minor alteration can significantly influence a peptide's pharmacological profile. mdpi.comresearchgate.net The design of N-methylated peptidomimetics is guided by several key principles aimed at enhancing their drug-like properties. nih.gov

One of the primary goals of N-methylation is to improve metabolic stability. nih.gov The tertiary amide bonds created by N-methylation are generally more resistant to enzymatic degradation by proteases compared to the secondary amides found in natural peptides. researchgate.netupc.edu This increased stability leads to a longer in vivo half-life.

Furthermore, N-methylation can enhance a peptide's ability to cross cell membranes. The removal of the amide proton reduces the molecule's hydrogen bonding capacity, which in turn can decrease hydration and increase lipophilicity, properties that often correlate with improved membrane permeability. upc.edu

From a structural standpoint, N-methylation introduces conformational constraints that can lock a peptide into a specific bioactive conformation. noaa.gov This pre-organization can lead to higher binding affinity and selectivity for its biological target. researchgate.net Computational modeling and conformational studies are often employed to predict the structural impact of N-methylation and guide the design of potent and selective peptidomimetics.

Influence of N-Methylation on Peptide Backbone Conformation and Dynamics

The introduction of an N-methyl group into a peptide backbone has profound effects on its conformational landscape and dynamics. ub.edu This modification eliminates the amide proton, a critical hydrogen bond donor, thereby disrupting secondary structures like α-helices and β-sheets that rely on these interactions for stabilization. mdpi.com

The conformational rigidity imposed by N-methylation can also be advantageous. By restricting the available conformational space, the peptide is pre-organized into a shape that may be more favorable for binding to its target receptor. researchgate.net This reduction in conformational entropy upon binding can translate to a higher binding affinity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are invaluable tools for elucidating the conformational changes induced by N-methylation. researchgate.net

| Conformational Effect | Description | Reference |

| Disruption of Secondary Structure | Elimination of the amide proton prevents the formation of hydrogen bonds essential for α-helices and β-sheets. | mdpi.com |

| Increased cis-Amide Bond Population | The energy difference between cis and trans amide bond conformations is reduced, making the cis form more accessible. | ub.edu |

| Induction of Turns | The presence of cis-amide bonds can lead to the formation of β-turns and other folded structures. | researchgate.netnih.gov |

| Conformational Rigidity | Steric constraints imposed by the N-methyl group limit the flexibility of the peptide backbone. | ub.edu |

| Pre-organization for Binding | The peptide can be locked into a bioactive conformation, reducing the entropic penalty of binding. | researchgate.net |

Impact on Proteolytic Stability and Biochemical Degradation Pathways

A significant advantage of N-methylated peptides in therapeutic applications is their enhanced resistance to proteolytic degradation. researchgate.net Proteases, the enzymes responsible for breaking down peptides and proteins, typically recognize and bind to specific sequences of amino acids in a particular conformation. The N-methyl group introduces a steric shield that can hinder the approach and binding of these enzymes to the peptide backbone. mdpi.com

The tertiary amide bond formed by N-methylation is inherently more resistant to cleavage than the secondary amide bond of natural peptides. upc.edu This increased stability is a key factor in extending the in vivo half-life of peptide-based drugs. nih.gov

However, the impact of N-methylation on stability can be context-dependent. In some cases, the conformational shifts induced by N-methylation might expose other sites in the peptide that are susceptible to enzymatic cleavage. nih.gov Therefore, a systematic "N-methyl scan," where methylation is introduced at various positions along the peptide chain, is often employed to identify the optimal modification sites for maximizing proteolytic resistance without compromising biological activity. nih.gov

Common peptide degradation pathways that can be mitigated by N-methylation include hydrolysis, particularly at aspartic acid residues, and the formation of pyroglutamic acid from N-terminal glutamine. sigmaaldrich.com

| Degradation Pathway | Mechanism | Effect of N-Methylation | Reference |

| Proteolytic Cleavage | Enzymatic hydrolysis of peptide bonds by proteases. | N-methylation provides steric hindrance and creates a more resistant tertiary amide bond. | mdpi.comupc.edu |

| Hydrolysis (Aspartic Acid) | Acid-catalyzed formation of a cyclic imide intermediate, leading to peptide chain cleavage. | N-methylation can alter the local conformation, potentially reducing the susceptibility of adjacent bonds to hydrolysis. | sigmaaldrich.com |

| Pyroglutamic Acid Formation | N-terminal glutamine cyclizes to form a pyroglutamyl residue. | N-methylation of the N-terminal residue prevents this cyclization reaction. | sigmaaldrich.com |

Modulation of Molecular Recognition and Binding Selectivity with Target Molecules

The conformational constraints imposed by N-methylation can be strategically employed to fine-tune the binding affinity and selectivity of a peptide for its biological target. noaa.gov By locking the peptide into a bioactive conformation, N-methylation can enhance its interaction with the target receptor, leading to increased potency. researchgate.net

This conformational restriction can also be a powerful tool for achieving receptor subtype selectivity. Many peptides can bind to multiple related receptors, which can lead to off-target effects. By introducing N-methyl groups, the peptide's conformation can be biased towards a shape that is preferentially recognized by one receptor subtype over others. nih.govresearchgate.net

The removal of the amide proton, a hydrogen bond donor, can also directly impact molecular recognition. If this proton is involved in a critical hydrogen bond with the target molecule, its removal through N-methylation will be detrimental to binding. Conversely, if the amide proton is not involved in binding or if its removal leads to a more favorable conformation, N-methylation can enhance affinity. This highlights the importance of detailed structural information, often obtained from techniques like X-ray crystallography or NMR, in guiding the rational design of N-methylated peptides. researchgate.net

Development of N-Methylated Peptide Scaffolds for Research Tools

N-methylated peptides serve as valuable scaffolds for the development of research tools to probe biological systems. nih.gov Their enhanced stability and conformational definition make them ideal for use as enzyme inhibitors, receptor antagonists, and agonists. researchgate.net

The ability to systematically alter the conformation of a peptide through N-methylation allows researchers to explore the structure-activity relationships of peptide-protein interactions in detail. nih.gov By creating libraries of N-methylated peptides, it is possible to screen for compounds with specific biological activities and to map the conformational requirements for binding to a particular target. nih.gov

Furthermore, the improved pharmacokinetic properties of N-methylated peptides make them suitable for in vivo studies. nih.gov Their resistance to degradation and potential for cell permeability allow for the investigation of biological processes in a more physiologically relevant context. The development of efficient synthetic methods for producing N-methylated peptides has greatly facilitated their use as research tools, enabling the exploration of a wide range of biological questions. illinois.eduresearchgate.net

Advanced Chiral Recognition Studies of N Methyl L Alanyl L Alanine

Mechanisms of Enantioselective Interactions and Chiral Discrimination

The chiral discrimination of N-Methyl-L-alanyl-L-alanine is governed by the subtle differences in the three-dimensional arrangement of its atoms, which leads to diastereomeric interactions with other chiral molecules or surfaces. The N-methylation of the peptide bond has a significant impact on the conformational landscape of the dipeptide. Spectroscopic and computational studies on N-Methyl-L-alanine, a constituent of the dipeptide, have revealed the existence of multiple stable conformers stabilized by various intramolecular hydrogen bonding interactions. researchgate.netrsc.orgsemanticscholar.org These conformational preferences are critical in pre-organizing the molecule for specific interactions with a chiral selector or receptor.

Enantioselective interactions are primarily driven by a combination of non-covalent forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and steric hindrance. For a chiral selector to effectively discriminate between the enantiomers of a chiral analyte, a minimum of three points of interaction is generally required, often referred to as the "three-point interaction model." In the context of this compound, the key functional groups available for interaction are the terminal carboxyl and amino groups, the carbonyl oxygen atoms, and the methyl groups.

The N-methylation of the peptide backbone introduces a tertiary amide, which, unlike a secondary amide, cannot act as a hydrogen bond donor. This modification significantly alters the hydrogen bonding capabilities of the dipeptide and can lead to different binding modes compared to its non-methylated counterpart. The presence of the N-methyl group also introduces steric bulk, which can either enhance or diminish chiral recognition depending on the nature of the chiral selector. For instance, the methyl group can create a more defined binding pocket, leading to higher enantioselectivity.

Chiral Separation Techniques for this compound Enantiomers and Diastereomers

The separation of enantiomers and diastereomers of this compound is a critical task in assessing its enantiomeric purity and in preparing enantiomerically pure samples for further studies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most powerful and widely used methods for chiral separations. csfarmacie.cznih.gov

Direct chiral separation is achieved by using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. csfarmacie.cz The choice of the CSP is crucial for achieving successful enantioseparation.

For the HPLC separation of chiral amino acids and peptides, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantioselectivity. nih.govyakhak.org These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. Another class of CSPs that has shown great promise for the separation of amino acids and small peptides are the cinchona alkaloid-derived zwitterionic CSPs. chiraltech.com These phases are particularly well-suited for the separation of amphoteric molecules like dipeptides.

In Gas Chromatography (GC), chiral separations are often performed on CSPs based on cyclodextrin (B1172386) derivatives or chiral polysiloxanes, such as Chirasil-Val. nih.govsigmaaldrich.com For GC analysis, the dipeptide must first be derivatized to increase its volatility. This is typically achieved by esterification of the carboxyl group and acylation of the amino group. The choice of derivatizing agent can also influence the enantioselectivity of the separation.

Table 1: Examples of Chiral Stationary Phases for the Separation of Dipeptide Stereoisomers This table is generated based on data from similar compounds, as specific data for this compound was not available.

| Chiral Stationary Phase (CSP) | Chromatographic Technique | Analyte Type | Elution Order/Separation Principle |

|---|---|---|---|

| Chirasil-L-Val | Gas Chromatography (GC) | N-perfluoroacetyl dipeptide esters | Separation of diastereomers and enantiomers based on hydrogen bonding and steric interactions. nih.govsigmaaldrich.com |

| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) | High-Performance Liquid Chromatography (HPLC) | Derivatized dipeptides | Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric effects. nih.govresearchgate.net |

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) | High-Performance Liquid Chromatography (HPLC) | Derivatized dipeptides | Similar to amylose-based CSPs, with chiral discrimination based on multiple intermolecular interactions. yakhak.org |

| Cinchona alkaloid-derived zwitterionic CSPs (e.g., CHIRALPAK ZWIX) | High-Performance Liquid Chromatography (HPLC) | Underivatized dipeptides | Separation is based on ion-exchange and hydrogen bonding interactions between the zwitterionic analyte and the CSP. chiraltech.com |

An alternative to using a chiral stationary phase is the indirect method, which involves the derivatization of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chromatographytoday.com These diastereomers have different physical and chemical properties and can be separated on a conventional achiral stationary phase.

A variety of CDAs are available for the derivatization of amino acids and peptides. For the derivatization of the amino group, reagents such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol, or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are commonly used. For the derivatization of the carboxyl group, chiral alcohols can be used to form diastereomeric esters.

The choice of the CDA is important as it should react quantitatively with the analyte without causing racemization. The resulting diastereomers should also be stable and possess suitable chromatographic properties for separation on an achiral column.

Table 2: Common Chiral Derivatizing Agents for Amino Acids and Peptides

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer | Chromatographic Technique |

|---|---|---|---|

| Marfey's reagent (FDAA) | Amino group | Diastereomeric N-substituted alaninamides | HPLC |

| o-Phthaldialdehyde (OPA) + N-acetyl-L-cysteine | Amino group | Diastereomeric isoindoles | HPLC with fluorescence detection |

| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Amino and hydroxyl groups | Diastereomeric amides and esters | HPLC, GC, NMR |

| Chiral alcohols (e.g., (+)-2-butanol) | Carboxyl group | Diastereomeric esters | GC |

Design of Chiral Receptors for N-Methylated Dipeptides

The development of synthetic chiral receptors capable of selectively binding N-methylated dipeptides is an active area of research with potential applications in sensing, catalysis, and separation science. The design of such receptors is guided by the principles of molecular recognition, aiming to create a binding cavity that is complementary in size, shape, and chemical functionality to the target molecule.

One promising approach for the creation of synthetic receptors is molecular imprinting. umd.edunih.gov In this technique, a template molecule (in this case, this compound) is used to create specific recognition sites in a highly cross-linked polymer. After removal of the template, the resulting polymer contains cavities that are tailored for the selective rebinding of the target molecule.

Another strategy involves the use of macrocyclic hosts, such as cyclodextrins, calixarenes, and crown ethers, which can be functionalized with chiral moieties to create a chiral binding pocket. These hosts can encapsulate the dipeptide and engage in multiple non-covalent interactions, leading to chiral discrimination. Recent studies have shown that pillar[n]arenes can be effective receptors for methylated amino acids and peptides, demonstrating high affinity and selectivity. nih.govrsc.org

The design of effective chiral receptors for N-methylated dipeptides requires a deep understanding of the intermolecular forces that govern binding. Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting the binding affinities and selectivities of potential receptor designs, thereby guiding the synthetic efforts. nih.gov

Influence of Environmental Factors on Stereochemical Purity and Racemization Pathways

The stereochemical purity of this compound can be compromised by racemization, which is the conversion of one enantiomer into an equal mixture of both enantiomers. Environmental factors such as pH, temperature, and the presence of certain catalysts can influence the rate of racemization.

The primary mechanism of racemization in peptides involves the abstraction of the α-proton of an amino acid residue, leading to the formation of a planar carbanion or enolate intermediate, which can then be protonated from either side to yield a mixture of D- and L-isomers. The presence of the N-methyl group can influence the rate of racemization. While N-acyl N-methylamino acids cannot form oxazolone (B7731731) intermediates, a common pathway for racemization in non-methylated peptides, they can still racemize through other mechanisms, particularly under basic or acidic conditions. cdnsciencepub.comcdnsciencepub.com

pH: The pH of the solution can have a significant effect on the rate of racemization. Basic conditions can promote the abstraction of the α-proton, leading to increased rates of racemization. highfine.com Conversely, strongly acidic conditions can also lead to racemization, particularly during peptide synthesis and deprotection steps. cdnsciencepub.com

Temperature: An increase in temperature generally leads to an increase in the rate of racemization, as it provides the necessary activation energy for the process. rsc.org Therefore, it is important to control the temperature during the synthesis, purification, and storage of this compound to maintain its stereochemical integrity.

Solvents and Catalysts: The polarity of the solvent can also influence the rate of racemization. Polar solvents can stabilize the charged intermediates involved in the racemization process, thereby accelerating the reaction. cdnsciencepub.com Certain catalysts, such as metal ions, can also promote racemization by coordinating to the dipeptide and facilitating the abstraction of the α-proton.

Understanding the influence of these environmental factors is crucial for ensuring the stereochemical purity of this compound in various applications. Careful control of reaction and storage conditions is necessary to minimize racemization and preserve the desired stereochemistry of the dipeptide.

Q & A

Q. What are the molecular structure and synthesis methods for N-Methyl-L-alanine?

N-Methyl-L-alanine (C₄H₉NO₂; molecular weight 103.12 g/mol) is synthesized via alkylation of L-alanine derivatives. A common method involves reacting 2-bromopropanoic acid with methylamine under controlled conditions . The methyl group substitutes one hydrogen on the amino group of L-alanine, confirmed by spectroscopic analysis (e.g., IR and NMR) . CAS registry numbers include 3913-67-5 and 600-21-5, with data cross-referenced via PubChem, CAS Common Chemistry, and EPA DSSTox .

Q. What are the primary research applications of N-Methyl-L-alanine in biochemical studies?

This non-proteinogenic amino acid is used to study amino acid transport mechanisms, particularly trans-stimulation processes . It serves as a building block for peptide/protein analogues in drug development, enabling modifications to enhance metabolic stability or receptor specificity .

Advanced Research Questions

Q. How do solvent environments influence the conformational analysis of N-Methyl-L-alanine using vibrational circular dichroism (VCD)?

VCD and IR spectroscopy reveal solvent-dependent hydrogen-bonding conformers. In polar solvents (e.g., DMSO), intramolecular hydrogen bonding stabilizes specific conformations, while non-polar matrices may favor alternative configurations. Researchers must calibrate solvent selection to avoid spectral interference and ensure reproducibility .

Q. What challenges arise in synthesizing N-Methyl-L-alanine-containing peptides, and how can oxidation studies address stability issues?

Incorporating N-Methyl-L-alanine into peptides can hinder backbone flexibility and alter secondary structures. Oxidation studies using dioxiranes (e.g., methyl(trifluoromethyl)dioxirane) reveal site-specific reactivity. For example, oxidation of γ-hydroxy-D-leucyl-L-alanyl-L-alanine derivatives (e.g., 4g, [α]D = -17.0 in CH₃OH) highlights stability variations under oxidative conditions, guiding protective group strategies .

Q. How can researchers resolve contradictions in hydrogen-bonding data across solvent studies?

Discrepancies in hydrogen-bonding behavior (e.g., solvent polarity effects) require systematic validation:

- Compare VCD/IR spectra across solvents (e.g., THF vs. aqueous buffers).

- Use computational modeling (DFT) to predict solvent-conformer relationships.

- Cross-validate with X-ray crystallography for solid-state structures .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing N-Methyl-L-alanine derivatives for peptide design?

- Step 1: Use dry THF and diphosgene to generate α-substituted N-carboxy anhydrides (αNNCAs) from N-methylated amino acids .

- Step 2: Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent).

- Step 3: Validate peptide stereochemistry using optical rotation ([α]D) and mass spectrometry (e.g., m/z 279.33 for methyl 4-methyl-2-nitropentanoate derivatives) .

Q. How to design experiments analyzing N-Methyl-L-alanine's role in membrane transport assays?

- Experimental Setup: Use radiolabeled (e.g., ³H) N-Methyl-L-alanine in competitive uptake assays with cell lines expressing amino acid transporters (e.g., LAT1).

- Data Interpretation: Calculate Ki values to compare transporter affinity against natural substrates. Contradictions in trans-stimulation kinetics may arise from pH-dependent proton gradients, requiring buffer optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.